molecular formula C9H7BrN2O2 B13466805 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid

Cat. No.: B13466805
M. Wt: 255.07 g/mol
InChI Key: PXBNHKHLCPMZBQ-UHFFFAOYSA-N
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Description

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of an acetic acid moiety. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The brominated intermediate is then reacted with bromoacetic acid in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction could produce a biaryl compound .

Scientific Research Applications

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine and acetic acid modifications.

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the acetic acid moiety.

    1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid: Similar but with different substitution patterns.

Uniqueness

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-7-3-6-1-2-12(5-8(13)14)9(6)11-4-7/h1-4H,5H2,(H,13,14)

InChI Key

PXBNHKHLCPMZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CC(=O)O

Origin of Product

United States

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